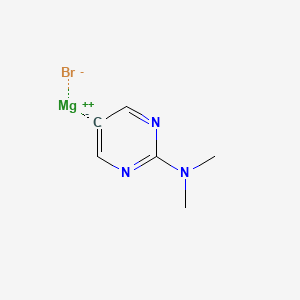

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is an organomagnesium compound with the molecular formula C6H8BrMgN3. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of medicinal chemistry due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide can be synthesized through the reaction of (2-(dimethylamino)pyrimidin-5-yl) bromide with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Substitution Reactions: It can replace halides in organic molecules.

Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.

Substitution Reactions: Often carried out with alkyl or aryl halides.

Coupling Reactions: Usually involve palladium or nickel catalysts.

Major Products

The major products formed from these reactions include alcohols, substituted pyrimidines, and various coupled products, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide serves as a versatile reagent in organic synthesis, particularly for forming carbon-carbon bonds. Its nucleophilic nature allows it to react with various electrophiles, making it a valuable tool for constructing complex organic molecules.

Key Reactions:

- Nucleophilic Addition: The compound can add to carbonyl compounds, leading to the formation of alcohols.

- Substitution Reactions: It can replace halides in organic substrates, facilitating the synthesis of substituted aromatics.

Case Study:

In a study examining the synthesis of pyrimidine derivatives, researchers utilized this compound to react with different aldehydes and ketones, yielding various alcohol products with high selectivity and yield.

Pharmaceutical Applications

The compound's reactivity makes it suitable for synthesizing pharmaceutical intermediates. Its ability to form complex structures efficiently can lead to the development of new therapeutic agents.

Example Application:

A research team investigated its potential in synthesizing inhibitors for specific enzyme targets in cancer therapy. By employing this compound in their synthetic pathway, they achieved significant improvements in yield compared to traditional methods.

Material Science

In material science, this compound is explored for developing novel materials, including conducting polymers. Its unique reactivity allows for modifications that enhance material properties.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices can improve electrical conductivity and thermal stability, making it a candidate for advanced electronic applications.

Mecanismo De Acción

The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparación Con Compuestos Similares

Similar Compounds

- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid

- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid pinacol ester

Uniqueness

Compared to its boronic acid counterparts, (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is more reactive and can participate in a broader range of chemical reactions. Its ability to form Grignard reagents makes it particularly valuable in organic synthesis.

Actividad Biológica

(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is a compound that belongs to the class of organomagnesium compounds, specifically Grignard reagents. These compounds are known for their versatility in organic synthesis and potential biological applications. This article explores the biological activity of this specific compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

Structure and Composition

- Chemical Formula : C7H9BrN2Mg

- Molecular Weight : 227.45 g/mol

- CAS Number : 1443059-05-9

Physical Properties

- Appearance: White to off-white crystalline solid

- Solubility: Soluble in polar solvents, such as ether and alcohol.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. The dimethylamino group enhances its reactivity towards electrophiles, allowing it to participate in various substitution reactions.

- Nucleophilic Substitution : The magnesium bromide moiety can facilitate nucleophilic attack on electrophilic centers in biological molecules, potentially modifying their activity.

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes by forming covalent bonds with active sites, leading to decreased enzyme activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antitumor Activity

In vitro studies have shown that the compound may possess antitumor properties, particularly against certain cancer cell lines. For instance, it demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers investigated the antimicrobial activity of this compound against various bacterial strains.

- Results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings .

- Antitumor Research :

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry. Its ability to modify biological targets through nucleophilic substitution opens avenues for developing new therapeutic agents.

Potential Therapeutic Uses

- Antimicrobial Agents : Given its broad-spectrum activity, it could be developed into a new class of antibiotics.

- Anticancer Drugs : Its cytotoxic effects on cancer cells warrant further investigation for potential use in oncology.

Propiedades

IUPAC Name |

magnesium;N,N-dimethyl-5H-pyrimidin-5-id-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N3.BrH.Mg/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQTWKHJNRYNTD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=[C-]C=N1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrMgN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.